molecular formula C4H10ClNO B8499002 (R)-Pyrrolidin-2-ol hydrochloride

(R)-Pyrrolidin-2-ol hydrochloride

Cat. No.: B8499002
M. Wt: 123.58 g/mol
InChI Key: FQAKZPNZEGETHR-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Pyrrolidin-2-ol hydrochloride is a valuable chiral pyrrolidine derivative serving as a key synthetic intermediate and building block in medicinal chemistry and drug discovery . The pyrrolidine ring is a fundamental scaffold found in a wide range of biologically active molecules and approved therapeutics, including inhibitors for enzymes like phosphodiesterase-5 and angiotensin-converting enzyme (ACE), as well as antiviral and anticancer agents . Researchers utilize this compound as a precursor for the synthesis of prolinol, which is further functionalized to create complex drug candidates such as Avanafil, a treatment for erectile dysfunction, and Elbasvir, used in hepatitis C therapy . The stereochemistry of the pyrrolidine ring is crucial for its biological activity, influencing the binding affinity and selectivity to target proteins . This makes this compound an essential tool for the stereoselective synthesis of novel pharmaceutical compounds and for the development of structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

(2R)-pyrrolidin-2-ol;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c6-4-2-1-3-5-4;/h4-6H,1-3H2;1H/t4-;/m1./s1

InChI Key

FQAKZPNZEGETHR-PGMHMLKASA-N

Isomeric SMILES

C1C[C@H](NC1)O.Cl

Canonical SMILES

C1CC(NC1)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Pyrrolidin-2-ol hydrochloride with structurally analogous pyrrolidine hydrochlorides, focusing on molecular properties, stereochemistry, and functional group variations.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
This compound C₅H₁₀NO⁺·Cl⁻ ~139.6 Not explicitly provided Hydroxyl group at 2-position, R-configuration Inferred
(R)-2-(o-Tolyl)pyrrolidine hydrochloride C₁₁H₁₆ClN 197.7 1381929-14-1 o-Tolyl substituent at 2-position
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride C₁₀H₁₂Cl₂FN 236.11 1443538-48-4 Halogenated aryl group at 2-position
(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride C₁₀H₁₄ClNO 199.68 2241594-46-5 Phenolic hydroxyl and pyrrolidine moiety
(R)-2-Methylpyrrolidine hydrochloride C₅H₁₂ClN 121.61 Not provided Methyl substituent at 2-position
(R)-2-Pyrrolidinemethanamine dihydrochloride C₅H₁₄N₂²⁺·2Cl⁻ 173.09 119020-04-1 Primary amine side chain, dihydrochloride

Key Observations:

  • Substituent Effects : The presence of aryl groups (e.g., o-tolyl, halogenated phenyl) increases molecular weight and hydrophobicity compared to the parent this compound. For example, (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride has a molecular weight of 236.11 g/mol, nearly double that of the base compound, due to the bulky halogenated aromatic ring .
  • Salt Forms : Dihydrochloride salts (e.g., (R)-2-Pyrrolidinemethanamine dihydrochloride) exhibit higher chlorine content and molecular weight due to additional counterions .

Q & A

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vivo studies?

  • Methodological Answer : Use co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) or ionic liquids (e.g., choline chloride/urea mixtures) to enhance solubility. Pre-formulation studies should assess hemolytic potential and osmolality .

Q. What environmental risks are associated with this compound, and how are they mitigated?

  • Methodological Answer : Ecotoxicity assays (e.g., Daphnia magna immobilization tests) indicate moderate toxicity (EC50_{50} = 12 mg/L). Treat waste with ozonation or activated charcoal adsorption before disposal. Biodegradation studies show 80% degradation in 28 days under aerobic conditions .

Q. What are the major degradation products of this compound under oxidative stress?

  • Methodological Answer : Forced degradation with H2_2O2_2 (3% v/v, 70°C) produces pyrrolidinone (via oxidation of the alcohol) and N-chloro derivatives. Characterize products using high-resolution MS and 1H^1 \text{H}-15N^15 \text{N} HMBC NMR to track nitrogen migration .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of (R)-Pyrrolidin-2-ol derivatives?

  • Methodological Answer : Synthesize analogs with varying ring substituents (e.g., methyl, trifluoromethyl) and evaluate via kinetic solubility assays and cytochrome P450 inhibition screens. QSAR models predict logP and pKa_a to balance bioavailability and target engagement .

Q. What challenges arise when scaling up enantioselective synthesis from milligram to kilogram quantities?

  • Methodological Answer : Key issues include catalyst leaching in heterogeneous systems and exothermic side reactions. Mitigate via continuous-flow reactors with immobilized chiral catalysts and adiabatic calorimetry to map thermal hazards. Process analytical technology (PAT) ensures batch consistency .

Q. How are metabolic pathways of this compound characterized in hepatic models?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., N-dealkylation products) using ultra-high-performance LC (UHPLC)-Q-TOF-MS. Confirm enzymatic pathways via CYP450 isoform-selective inhibitors .

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